3-Benzylpiperidin-3-ol
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Overview
Description
3-Benzylpiperidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperidin-3-ol typically involves the reaction of piperidine with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in sealed, dry conditions at temperatures between 2-8°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Benzylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Benzylpiperidin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
N-Benzylpiperidine: Another derivative with similar structural features.
Piperidin-4-ol: A related compound with a hydroxyl group at a different position.
Uniqueness: 3-Benzylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and hydroxyl functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-benzylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(7-4-8-13-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFBNZKQSZKNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734611 |
Source
|
Record name | 3-Benzylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269532-67-3 |
Source
|
Record name | 3-Benzylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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